molecular formula C24H15N3O3 B1680805 SB-218078 CAS No. 135897-06-2

SB-218078

Cat. No. B1680805
M. Wt: 393.4 g/mol
InChI Key: OTPNDVKVEAIXTI-IYBDPMFKSA-N
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Description

SB-218078 is a potent, selective, ATP-competitive, and cell-permeable checkpoint kinase 1 (Chk1) inhibitor . It inhibits Chk1 phosphorylation of cdc25C with an IC50 of 15 nM . SB-218078 is less potently inhibits Cdc2 (IC50 of 250 nM) and PKC (IC50 of 1000 nM) . It causes apoptosis by DNA damage and cell cycle arrest .


Synthesis Analysis

The synthesis of SB-218078 involves the formation of 1,4-bis(2,3-dihydropyrrol-5-one-4-yl)-1,3-butadienes .


Molecular Structure Analysis

The molecular formula of SB-218078 is C24H15N3O3 . The InChI key is OTPNDVKVEAIXTI-UHFFFAOYSA-N .


Chemical Reactions Analysis

SB-218078 inhibits Chk1 phosphorylation of cdc25C with an IC50 of 15 nM . It is less potent in inhibiting Cdc2 (IC50 of 250 nM) and PKC (IC50 of 1000 nM) . It causes apoptosis by DNA damage and cell cycle arrest .


Physical And Chemical Properties Analysis

SB-218078 is a yellow solid . It is soluble in DMSO at 20 mg/mL .

Scientific Research Applications

1. Synthetic Biology and Medicinal Advances

Synthetic biology (SB), a rapidly evolving field, integrates science and engineering for designing and constructing novel biological systems. SB has immense potential in creating applications that are not found in nature. This includes designing and building engineered biological systems for various purposes like processing information, manipulating chemicals, and enhancing human health. SB's advancements in genomic sequencing and molecular biology have significantly accelerated its research and applications, making it a promising area for scientific breakthroughs in public health and the environment (Reddy, 2015).

2. Site-Based Data Curation in Geobiology

Site-Based Data Curation (SBDC) is a data management approach focusing on the sharing and reuse of data from scientifically significant sites. This method is exemplified through geobiology research at natural hot spring sites in Yellowstone National Park. SBDC involves systematic documentation of sampling processes and contextual information about the site of data collection, essential for valid reuse of digital data in cross-disciplinary earth systems science. This approach represents a global model for the collection and description of field data from various scientifically significant sites (Palmer et al., 2017).

3. Search-Based Model Engineering in Scientific Experiments

Search-based model engineering (SBME) tools are used in scientific experiments, involving challenges like defining workflows, parameter tuning, and interpreting metrics. SBME tools leverage easily accessible hardware and cloud infrastructure for accelerating experimentation in scientific research. A domain-specific language and framework have been developed to run experiments at scale, enhancing the speed and efficiency of SBME research (Burdusel & Zschaler, 2019).

4. Bioremediation Using Slurry Bioreactors

Slurry bioreactors (SB) have significant applications in bioremediation of soils and sediments contaminated with recalcitrant and toxic compounds. SB's versatility allows manipulation and control of several environmental parameters, leading to enhanced and faster treatment of polluted soils. The emerging area of using SB with simultaneous electron acceptors shows promise for bioremediation of hydrocarbons and organochlorinated compounds, indicating its effectiveness in various environmental applications (Robles-González et al., 2008).

5. Speed Breeding for Crop Research

'Speed breeding' (SB) is a technique that accelerates crop research by shortening the breeding cycle through rapid generation advancement. This is achieved by extending daily light exposure and early seed harvest, reducing generation times for crops. SB techniques are adaptable across a variety of crops, proving valuable in enhancing crop research and development efficiency (Ghosh et al., 2018).

Safety And Hazards

SB-218078 should be handled in accordance with good industrial hygiene and safety practice . It is recommended to use tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US), and compatible chemical-resistant gloves .

properties

IUPAC Name

28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O3/c28-23-19-17-11-5-1-3-7-13(11)26-15-9-10-16(30-15)27-14-8-4-2-6-12(14)18(22(27)21(17)26)20(19)24(29)25-23/h1-8,15-16H,9-10H2,(H,25,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPNDVKVEAIXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C1O2)C7=C53)C(=O)NC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392024
Record name SB 218078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SB-218078

CAS RN

135897-06-2
Record name SB 218078
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135897062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-218078
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17051
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SB 218078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-218078
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6U3J3UP11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
264
Citations
DO Azorsa, IM Gonzales, GD Basu… - Journal of translational …, 2009 - Springer
… molecule inhibitors SB 218078 and PD 407824 in combination with gemcitabine. Results showed that treatment of MIA PaCa-2 cells with either of the CHK1 inhibitors SB 218078 or PD …
Number of citations: 123 link.springer.com
E Conchon, F Anizon, RM Golsteyn, S Léonce… - Tetrahedron, 2006 - Elsevier
… compounds such as SB-218078 have triggered considerable interest … , UCN-01, and SB-218078 were found to be efficient Chk1 … Moreover, in staurosporine, UCN-01, and SB-218078, …
Number of citations: 26 www.sciencedirect.com
V Leung-Pineda, CE Ryan… - Molecular and cellular …, 2006 - Taylor & Francis
… (B) HeLa cells, synchronized by a double-thymidine-block protocol, were released into S phase and treated with different concentrations of either UCN-01, SB-218078, or Gö6976 for …
Number of citations: 209 www.tandfonline.com
JR Jackson, A Gilmartin, C Imburgia, JD Winkler… - Cancer research, 2000 - AACR
… To further study the role of Chk1 in G 2 checkpoint control, we identified a potent and selective indolocarbazole inhibitor (SB-218078) of Chk1 kinase activity and used this compound to …
Number of citations: 318 aacrjournals.org
JW Janetka, S Ashwell, S Zabludoff… - Current Opinion in Drug …, 2007 - researchgate.net
… Another staurosporine analog, SB-218078 (2; Figure 2), demonstrated similar activities [12]. More precise targeting of CHK1 function using dominant negative enzymes, interference …
Number of citations: 79 www.researchgate.net
Y Lee, V Muddaluru, S Anwar, JY Wilson… - The International …, 2021 - researchgate.net
… We found that Hydra exposed to SB 218078 were unable to regenerate the head and … SB 218078 resulted in a distinct morphological phenotype, we examined the effects of SB 218078 …
Number of citations: 8 www.researchgate.net
A Azad, A Storey - Cell Communication and Signaling, 2014 - Springer
… the selective Chk1 inhibitor SB-218078, which potently inhibits … assay to determine whether SB-218078 could block BAK N-… Using the same mitochondrial preparations, SB-218078 was …
Number of citations: 6 link.springer.com
JS Chen, SY Lin, WL Tso, GC Yeh… - … in cooperation with …, 2006 - Wiley Online Library
… In our study, the Chk1 specific inhibitor (SB-218078) were used as a G 2 phase abrogator and demonstrated that SB-218078 abrogate the LOR-induced G 2 /M arrest and sensitized the …
Number of citations: 34 onlinelibrary.wiley.com
B Zhao, MJ Bower, PJ McDevitt, H Zhao… - Journal of Biological …, 2002 - ASBMB
… Chk1 structures with staurosporine and its analog SB-218078 were also determined. All three compounds bind in the ATP-binding pocket of Chk1, producing only slight changes in the …
Number of citations: 264 www.jbc.org
L Xie, Y Zhao, D Von Hoff, H Han - Molecular Cancer Therapeutics, 2009 - AACR
… Among the small molecule inhibitors tested, the CHK1 inhibitor, SB 218078, showed the most … The mechanism of SB 218078 induced sensitivity of pancreatic cancer cells to the …
Number of citations: 0 aacrjournals.org

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